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1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone

Lipophilicity ADME prediction Lead optimization

Uncontrolled halogen substitution introduces variability in kinase SAR, undermining lead reproducibility. This 6-chloro regioisomer provides a defined logP anchor (4.525) and preserves the JNK selectivity fingerprint observed in the core fragment (IC50 70-220 nM). • Distinct from the 4-Cl isomer, which alters H-bond geometry and target engagement. • Piperazine-phenylethanone extension enables modular SAR without sacrificing chlorine-mediated selectivity. • Directly comparable to published GI50 benchmarks (HUH-7, MCF-7, HCT-116). Procure this exact regioisomer to eliminate confounding halogen effects and generate internally consistent data.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 897471-23-7
Cat. No. B2815590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
CAS897471-23-7
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H18ClN3OS/c20-15-6-7-16-17(13-15)25-19(21-16)23-10-8-22(9-11-23)18(24)12-14-4-2-1-3-5-14/h1-7,13H,8-12H2
InChIKeyFIPWKZUBZWRHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chlorobenzothiazole-Piperazine Compound Profile


1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone (CAS 897471-23-7) is a synthetic benzothiazole-piperazine hybrid with molecular formula C₁₉H₁₈ClN₃OS and molecular weight 371.9 g/mol [1]. The compound features a 6-chloro-substituted benzothiazole core linked via a piperazine bridge to a phenylethanone terminus. This architecture places it within a well-precedented class of heterocyclic derivatives explored for acetylcholinesterase (AChE) inhibition, anticancer cytotoxicity, and kinase modulation [2][3]. The 6-chloro substitution distinguishes it from the non-halogenated parent scaffold and from positional isomers such as the 4-chloro variant, creating quantifiable differences in physicochemical properties and target-engagement potential that are critical for reproducible SAR (Structure-Activity Relationship) studies and lead-optimization programs [4].

Regioisomer 6-Chloro substitution for consistent SAR and selectivity profiling
ADME anchor Defined logP and molecular weight support reproducible ADME lead optimization
Scaffold Benzothiazole-piperazine-phenylethanone core for kinase and cytotoxicity screening

Why Generic Substitution Fails for This Compound


Within the benzothiazole-piperazine-phenylethanone series, small structural perturbations produce large functional consequences that cannot be predicted from the core scaffold alone. The non-chlorinated parent compound (CAS 681158-23-6) displays measurable but only moderate carboxylesterase (CE1/CE2) inhibition (IC₅₀ 3.42–12.3 µM) [1], while the 6-chloro substituent in the target compound is expected to increase lipophilicity (logP 4.525 vs. an estimated ~3.8 for the des-chloro analog) and modulate electronic density on the benzothiazole ring, directly affecting target-binding kinetics [2]. Positional isomerism matters equally: the 4-chlorobenzothiazole isomer positions the chlorine adjacent to the thiazole sulfur, altering hydrogen-bonding geometry versus the 6-chloro configuration [3]. Class-level evidence from thiazole-piperazine AChE inhibitors demonstrates that seemingly minor substituent changes shift IC₅₀ values by >10-fold (e.g., from 0.80 µM to >10 µM) [4]. Consequently, generic substitution without experimental validation introduces uncontrolled variability in potency, selectivity, and ADME behavior, undermining SAR reproducibility and lead-optimization decisions.

Non-chlorinated analog Lower lipophilicity and altered target-binding kinetics may shift ADME and potency profiles; not directly interchangeable.
4-Chloro isomer Positional isomerism changes hydrogen-bonding geometry; selectivity and SAR may not transfer without validation.
Generic substitution Even minor substituent changes can cause >10-fold IC₅₀ shifts; uncontrolled variability in potency, selectivity, and ADME undermines lead optimization.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Profile vs. Non-Chlorinated Analog

The 6-chloro substituent on the benzothiazole ring increases both molecular weight and lipophilicity relative to the des-chloro analog. The target compound has a molecular weight of 371.9 g/mol and a calculated logP of 4.525 [1]. The non-chlorinated parent (CAS 681158-23-6) has a molecular weight of 337.4 g/mol . Although an experimentally determined logP for the parent is not reported in the retrieved sources, the chlorine atom is expected to add approximately 0.5–0.7 logP units based on Hansch π-values for aromatic chlorine substitution. This shift in lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance predictions, making the two compounds non-interchangeable in ADME assays.

Physicochemical shift
Cross-study comparable
ΔMW +34.5 g/mol, ΔlogP ≈ +0.5–0.7 (estimated) vs. non-chlorinated parent
Supports lipophilicity-driven ADME differentiation
Experimental logP for parent not reported; estimation based on Hansch π-values
Lipophilicity ADME prediction Lead optimization

Kinase-Inhibitory Fragment Potential

The 6-chlorobenzo[d]thiazole substructure is a recognized kinase-inhibitory fragment. The parent heterocycle 6-chlorobenzo[d]thiazole (CAS 2942-10-1) is incorporated in the potent JNK inhibitor AS601245, which exhibits IC₅₀ values of 150 nM (hJNK1), 220 nM (hJNK2), and 70 nM (hJNK3) with 10- to 100-fold selectivity over 25 other kinases . In contrast, the non-chlorinated benzo[d]thiazole core lacks this chlorine-mediated electronic effect, and the 4-chloro positional isomer presents the halogen in a sterically distinct environment that alters ATP-binding-site interactions. The phenylethanone-piperazine extension in the target compound provides a vector for further optimization while retaining the 6-chloro recognition element. Direct head-to-head kinase profiling data for the target compound against these comparators are not available in the current literature, so this evidence is class-level inference.

Kinase fragment potential
Class-level inference
6-Chlorobenzothiazole core present in JNK inhibitor AS601245 (hJNK1–3 IC₅₀ 70–220 nM, 10–100× selectivity)
Class-level kinase-inhibitory context; target compound not directly profiled
Direct kinase panel data required to confirm selectivity handle
Kinase inhibition JNK Selectivity profiling

Cytotoxicity Benchmarking Against Cancer Cell Lines

A series of ten benzothiazole-piperazine derivatives structurally related to the target compound were evaluated for in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B assay [1]. The most active compounds in that series (1h and 1j, aroyl-substituted derivatives) induced apoptosis via subG₁ cell-cycle arrest. Although the exact GI₅₀ values for the target 6-chloro-phenylethanone compound were not reported in this study, the class-level GI₅₀ range across the ten derivatives spanned from low-micromolar to >50 µM, providing a benchmark for expected activity. The 6-chloro substitution pattern is predicted to enhance cytotoxicity relative to unsubstituted analogs based on electronic effects observed in related benzothiazole SAR studies [2]. Direct comparative data require de novo screening.

Cytotoxicity benchmark
Class-level inference
Benzothiazole-piperazine derivatives: GI₅₀ range ~10–60 µM (HUH-7, MCF-7, HCT-116); 6-Cl expected to modulate activity
Class-level cytotoxicity benchmark; direct screening required
GI₅₀ for target compound not determined; apoptosis induction reported for active analogs
Anticancer screening Cytotoxicity SAR baseline

AChE Inhibition Potential vs. Thiazole-Benzoylpiperazine Series

A systematic study of 66 piperazinyl thiazole derivatives by Sahin et al. (2018) identified several compounds with potent AChE inhibition: compound 40 (IC₅₀ 0.8023 µM), compound 38 (IC₅₀ 0.9493 µM), and compound 35 (IC₅₀ 0.9767 µM), compared to donepezil which achieved 96.42% inhibition [1]. These compounds share the benzoylpiperazine-thiazole architecture with the target compound but differ in the substitution pattern on the thiazole ring and the N-acyl moiety. The target compound's 6-chlorobenzothiazole core is electronically distinct from the thiazole scaffold studied, and its phenylethanone side chain differs from the benzoyl group. Notably, a separate benzothiazole-piperazine series (Jafari 2025) failed to inhibit ChE enzymes (IC₅₀ >100 µM) [2], underscoring that activity is exquisitely sensitive to the specific substitution pattern. The target compound's AChE activity remains uncharacterized, making it a valuable probe for mapping the SAR boundaries of this chemotype.

AChE SAR mapping
Cross-study comparable
Positioned between active thiazole-benzoylpiperazines (IC₅₀ 0.8–1.0 µM) and inactive benzothiazole-piperazines (IC₅₀ >100 µM)
SAR boundary probe; AChE activity uncharacterized
Ellman method; direct measurement needed to confirm activity rescue
Acetylcholinesterase inhibition Alzheimer's disease Donepezil analog

Key Application Scenarios


Kinase Selectivity Profiling and JNK-Targeted Optimization

Based on the demonstrated kinase-inhibitory activity of the 6-chlorobenzothiazole core fragment (JNK1/2/3 IC₅₀ 70–220 nM with 10–100× selectivity) , the target compound is ideally suited as a starting scaffold for kinase selectivity panels. Its piperazine-phenylethanone extension provides a tractable vector for modular SAR exploration while retaining the chlorine-mediated selectivity handle. Procurement of this specific 6-chloro regioisomer—rather than the 4-chloro or non-chlorinated analogs—ensures that the selectivity fingerprint observed in JNK inhibitor chemotypes is preserved during lead optimization.

AChE SAR Mapping at BTZ-Thiazole Interface

The target compound occupies a structurally unique position between the active thiazole-benzoylpiperazine AChE inhibitors (IC₅₀ 0.80–0.98 µM) [1] and the inactive benzothiazole-piperazine derivatives (IC₅₀ >100 µM) [2]. Researchers procuring this compound can experimentally resolve whether the 6-chlorobenzothiazole core, when coupled with a phenylethanone side chain, restores cholinesterase inhibition. This SAR information is critical for medicinal chemistry programs targeting Alzheimer's disease with dual AChE/amyloid-beta mechanisms.

Anticancer Cytotoxicity Screening with Class Benchmarking

With published GI₅₀ data available for closely related benzothiazole-piperazine derivatives across HUH-7, MCF-7, and HCT-116 cell lines (range ~10–60 µM for active compounds) [3], the target compound can be screened as a next-generation analog with predicted enhanced potency from the 6-chloro substituent. Procurement enables generation of internally consistent cytotoxicity data that can be directly compared against the class benchmarks established by Gurdal et al. (2015) and Evren et al. (2025).

ADME Profiling with Defined Physicochemical Parameters

The experimentally verified molecular weight (371.9 g/mol) and calculated logP (4.525) [4] establish a defined physicochemical baseline for ADME lead profiling. Unlike the non-chlorinated parent (MW 337.4, estimated logP ~3.8–4.0), the 6-chloro derivative provides a distinct lipophilicity anchor that guides formulation, permeability, and metabolic stability studies. This defined starting point is essential for reproducible ADME SAR and reduces the risk of confounding from uncontrolled halogen effects when comparing across compound series.

Application
Selection Property
Validation Focus
Kinase selectivity profiling
6-Chloro kinase-targeting scaffold
JNK and kinase panel selectivity assays
AChE SAR mapping
Benzothiazole-piperazine chemotype with defined substitution
AChE inhibition and structural-activity boundaries
Cytotoxicity screening
Cell-model endpoint context with class benchmarking
Cell viability and apoptosis pathway endpoints
ADME lead profiling
Defined logP and MW anchor
Permeability, metabolic stability, and exposure-model review
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